molecular formula C11H24N2O2 B2401692 Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate CAS No. 1176225-54-9

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate

Cat. No.: B2401692
CAS No.: 1176225-54-9
M. Wt: 216.325
InChI Key: WQNMLZIEJQYZIY-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Based on its chemical structure, it is possible that it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its predicted properties include a boiling point of 280.4±19.0 °C and a density of 0.963±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is unique due to its combination of tert-butyl and amino groups, which provide both steric hindrance and nucleophilicity. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(6)8-11(4,5)7-12/h7-8,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMLZIEJQYZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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